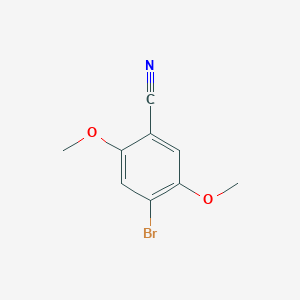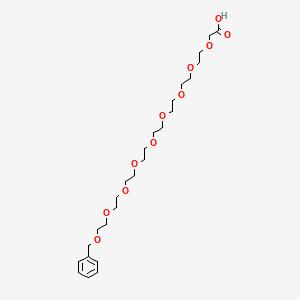
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline typically involves the reaction of 2-chloroaniline with 1-ethyl-3-pyrrolidinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-ethyl-3-pyrrolidinol attacks the chloro group of 2-chloroaniline, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学研究应用
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-((1-Ethylpyrrolidin-3-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.
Aniline: An aromatic amine that is a precursor to many dyes, drugs, and polymers.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with various biological activities.
Uniqueness
2-((1-Ethylpyrrolidin-3-yl)oxy)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety linked through an ether bond. This structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from its individual components or other similar compounds.
属性
CAS 编号 |
917909-35-4 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(1-ethylpyrrolidin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H18N2O/c1-2-14-8-7-10(9-14)15-12-6-4-3-5-11(12)13/h3-6,10H,2,7-9,13H2,1H3 |
InChI 键 |
UCPBTLKFAYVOEI-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C1)OC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)


![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)





![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

